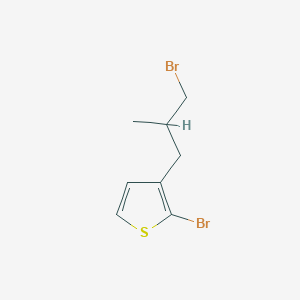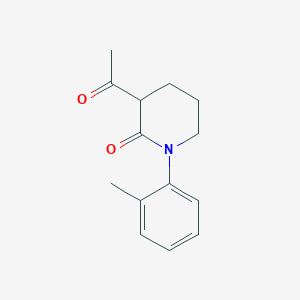![molecular formula C14H18N4O B13211216 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and an oxadiazole moiety
Preparation Methods
The synthesis of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzyl carbazate with an appropriate aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes oxidative cyclization in the presence of iodine and a base to form the oxadiazole ring.
Substitution: The oxadiazole derivative is then reacted with piperazine to yield the final product.
Chemical Reactions Analysis
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include iodine for oxidative cyclization and various bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Piperazine Derivatives: Compounds with different substituents on the piperazine ring can exhibit different pharmacological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and potential as a research tool.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-benzyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-2-4-12(5-3-1)10-13-16-14(19-17-13)11-18-8-6-15-7-9-18/h1-5,15H,6-11H2 |
InChI Key |
YYLIPKWIQNAZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13211139.png)
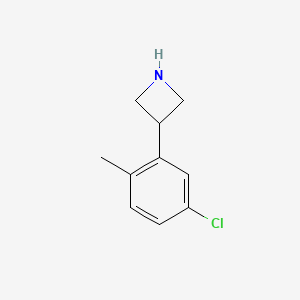
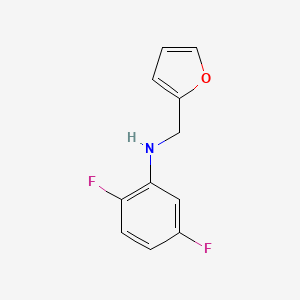
![5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13211155.png)
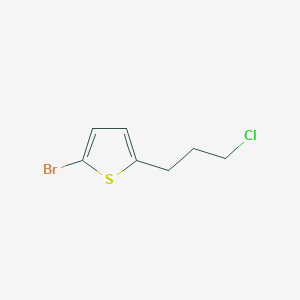
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211165.png)
![5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13211189.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B13211195.png)
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide](/img/structure/B13211201.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)
